molecular formula C7H5BrINO2 B3043854 4-Iodo-3-nitrobenzyl bromide CAS No. 940000-52-2

4-Iodo-3-nitrobenzyl bromide

Cat. No. B3043854
CAS RN: 940000-52-2
M. Wt: 341.93 g/mol
InChI Key: JEGKXDOEPNYRPZ-UHFFFAOYSA-N
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Description

4-Iodo-3-nitrobenzyl bromide is an organic compound with the molecular formula C7H4BrINO2. It is a yellow crystalline powder that is commonly used in scientific research for its unique properties. This compound is widely used in the synthesis of various organic molecules and has numerous applications in the field of biochemistry.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Iodo-3-nitrobenzyl bromide (also known as 4-(bromomethyl)-1-iodo-2-nitrobenzene), focusing on six unique applications:

Synthesis of Benzofuran Derivatives

4-Iodo-3-nitrobenzyl bromide is used in the synthesis of benzofuran derivatives. These compounds are significant due to their biological activities and potential as building blocks in the synthesis of natural products. Benzofuran derivatives have been explored for their roles as potential positron emission tomography (PET) tracers targeting amyloid plaques in Alzheimer’s disease .

Development of Imine Compounds

This compound is also utilized in the formation of imine compounds through condensation reactions with various aldehydes and amines. Imine compounds and their metal complexes are crucial in coordination chemistry and have applications in biochemical studies .

Crystallographic Studies

4-Iodo-3-nitrobenzyl bromide is employed in crystallographic studies to determine the solid-state structures of various synthesized compounds. This helps in understanding the molecular geometry and interactions within the crystal lattice, which is essential for the development of new materials and drugs .

Organic Synthesis

In organic synthesis, 4-Iodo-3-nitrobenzyl bromide serves as a versatile intermediate. It is used in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of various functional groups, facilitating the synthesis of diverse chemical entities .

Photolabile Protecting Groups

This compound can act as a photolabile protecting group in synthetic chemistry. Protecting groups are used to temporarily mask reactive sites in a molecule during a chemical reaction. Upon exposure to light, the protecting group is removed, revealing the reactive site for further chemical transformations .

Biological Activity Studies

4-Iodo-3-nitrobenzyl bromide is investigated for its biological activities. Compounds derived from it are tested for antimicrobial, antifungal, and anticancer properties. These studies are crucial for the development of new therapeutic agents .

Safety and Hazards

The safety data sheet for a similar compound, 4-Nitrobenzyl bromide, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use protective measures when handling it .

Mechanism of Action

4-Iodo-3-nitrobenzyl bromide

, also known as 4-(bromomethyl)-1-iodo-2-nitrobenzene , is an organic compound with the molecular formula C7H5BrINO2 . Here is a comprehensive overview of its mechanism of action:

properties

IUPAC Name

4-(bromomethyl)-1-iodo-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGKXDOEPNYRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-nitrobenzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.